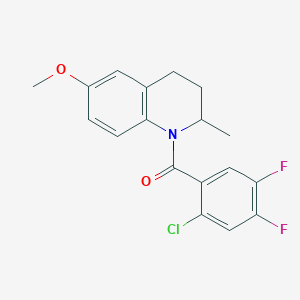
(2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction or a Skraup synthesis.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions.
Attachment of the (2-chloro-4,5-difluorophenyl) group: This step may involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Medicine
In medicine, quinoline derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure that forms the core of many biologically active compounds.
Chloroquine: An antimalarial drug that contains a quinoline core.
Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.
Uniqueness
(2-chloro-4,5-difluorophenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the specific combination of functional groups and the presence of both chloro and fluoro substituents, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H16ClF2NO2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C18H16ClF2NO2/c1-10-3-4-11-7-12(24-2)5-6-17(11)22(10)18(23)13-8-15(20)16(21)9-14(13)19/h5-10H,3-4H2,1-2H3 |
InChI Key |
SZHQSKJFMPTKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=C(C=C3Cl)F)F)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B11487642.png)

![N-[5-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11487657.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11487665.png)
![1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11487668.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester](/img/structure/B11487672.png)
![2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11487680.png)
![N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11487683.png)
![3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11487688.png)
![N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487691.png)
![4-(3-methylphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11487695.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11487699.png)

